molecular formula C5H8IN3O2S B8539298 3-(iodomethyl)-4-methyl-5-(methylsulfonyl)-4H-1,2,4-triazole

3-(iodomethyl)-4-methyl-5-(methylsulfonyl)-4H-1,2,4-triazole

Cat. No. B8539298
M. Wt: 301.11 g/mol
InChI Key: PEOOPIFMPHFRFN-UHFFFAOYSA-N
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Patent
US07906540B2

Procedure details

Introduction of the 4-methyl-2,4-dihydro-[1,2,4]triazol-3-one moiety is accomplished by O-alkylation of A-5 with 3-iodomethyl-5-methanesulfonyl-4-methyl-4H-[1,2,4]triazole which is prepared as depicted in SCHEME B. Condensation of ethyl hydroxy acetate and 4-methyl-3-thiosemicarbazide afforded 5-ethyl-4-methyl-2,4-dihydro-[1,2,4]triazole-3-thione (B-3) which is S-alkylated (step 2), converted to the chloromethyl compound (step 3), oxidized to the sulfone (step 4) and converted to the desired iodomethyl compound B-5b via a Finkelstein reaction (step 5).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ethyl hydroxy acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1]N1C=NNC1=O.I[CH2:9][C:10]1[N:14]([CH3:15])[C:13]([S:16](C)(=O)=O)=[N:12][N:11]=1.CNC(=S)NN>>[CH2:9]([C:10]1[N:14]([CH3:15])[C:13](=[S:16])[NH:12][N:11]=1)[CH3:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(NN=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ICC1=NN=C(N1C)S(=O)(=O)C
Step Three
Name
ethyl hydroxy acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC(NN)=S

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is prepared

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1N(C(NN1)=S)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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